3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The quinoline ring structure also allows for intercalation with DNA, which can interfere with DNA replication and transcription .
Comparison with Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar reactivity.
Quinoline derivatives: Compounds like quinine and chloroquine have similar core structures but differ in their substituents and biological activities.
Uniqueness: 3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one is unique due to the combination of the benzenesulfonyl group and the quinoline ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-3-12-21-14-19(25(23,24)16-8-6-5-7-9-16)20(22)17-13-15(4-2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGCBXYTHBDINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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